N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an intricate compound that sits at the intersection of organic chemistry and pharmacology. It is characterized by a furan moiety linked to a pyrazole ring, making it a point of interest due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis. A typical synthetic route might involve:
Formation of Furan Derivative: : The furan ring is often synthesized first through a sequence of reactions, such as the Paal-Knorr synthesis.
Introduction of Pyrazole Ring: : The next step involves the formation of the pyrazole ring via cyclization reactions.
Conjugation: : The furan and pyrazole moieties are then linked through a controlled condensation reaction.
Carboxamide Formation: : The final product is obtained by introducing the carboxamide group, which may involve amidation reactions under specific conditions (e.g., using carbodiimides as coupling agents).
Industrial Production Methods: On an industrial scale, the production of this compound would involve streamlined processes with optimized yields. Techniques such as continuous flow synthesis might be employed to enhance efficiency, maintain reaction control, and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions:
Oxidation: : The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: : The carboxamide group might be reduced under specific conditions to form amines.
Substitution: : Both the furan and pyrazole rings are susceptible to electrophilic substitution reactions.
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Lewis acids (e.g., AlCl₃) can catalyze electrophilic substitution reactions.
Major Products: These reactions often lead to the formation of varied derivatives which can possess unique biological or chemical properties.
Scientific Research Applications
Biology and Medicine:
Pharmacology: : Its structure suggests possible anti-inflammatory or anticancer properties, given the biological activities associated with furan and pyrazole derivatives.
Biochemical Probing: : This compound can serve as a molecular probe to study enzymatic reactions and pathways.
Materials Science: : It could be explored for use in the synthesis of advanced materials with specialized properties.
Mechanism of Action
The detailed mechanism of action would depend on its biological context. Generally, the compound might interact with specific molecular targets (e.g., enzymes, receptors) through hydrogen bonding, Van der Waals forces, or covalent interactions. The pyrazole ring is known to interact with enzymes, potentially inhibiting their activity, whereas the furan moiety might engage in π-π stacking interactions with aromatic residues of proteins.
Comparison with Similar Compounds
Unique Aspects:
Structural Complexity: : The combination of a furan ring with a pyrazole moiety and a carboxamide group sets it apart.
Diverse Reactivity: : Its ability to undergo multiple types of chemical reactions enhances its versatility.
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide: : A structurally related compound without the trimethyl substitution.
Furan-2-carboxamide: : Shares the furan and carboxamide features, but lacks the pyrazole ring.
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide: : Lacks the furan moiety, focusing on the pyrazole structure.
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its distinct combination of these structural elements, offering a unique platform for further research and development.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-5-6-21-9-14(8-18-21)13-4-7-23-10-13/h4,7-10H,5-6H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSUHSHDAJEHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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